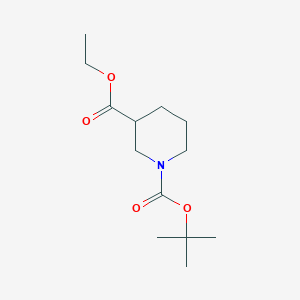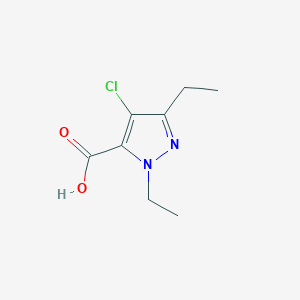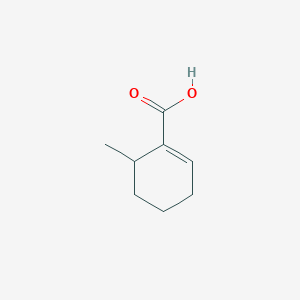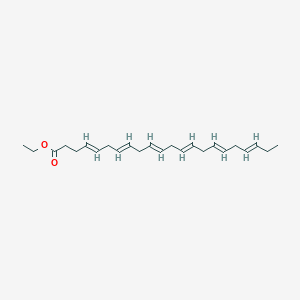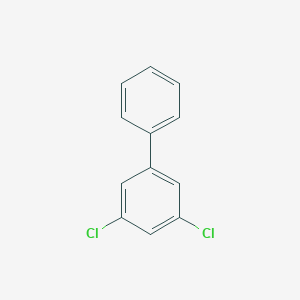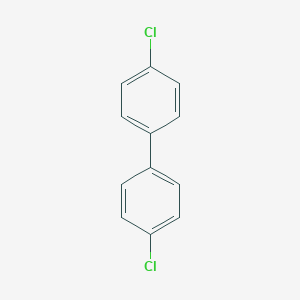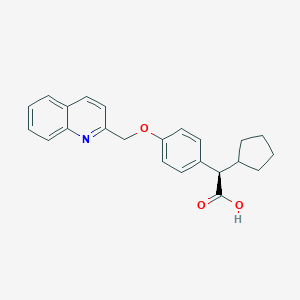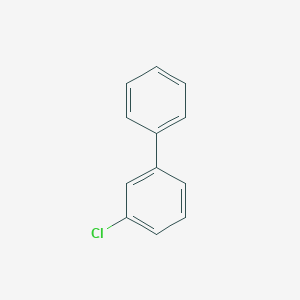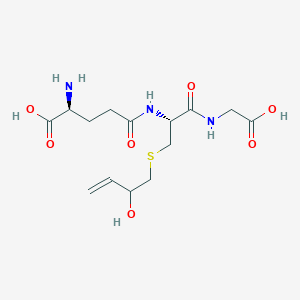
S-(2-Hydroxy-3-buten-1-yl)glutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Hydroxy-3-buten-1-yl)glutathione (HBUG) is a naturally occurring molecule found in various plants, including broccoli, Brussels sprouts, and cauliflower. It is a member of the family of isothiocyanates, which are known for their potential health benefits. HBUG has been the subject of scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
S-(2-Hydroxy-3-buten-1-yl)glutathione exerts its biological effects through various mechanisms. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. S-(2-Hydroxy-3-buten-1-yl)glutathione also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, S-(2-Hydroxy-3-buten-1-yl)glutathione has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
S-(2-Hydroxy-3-buten-1-yl)glutathione has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, a potent antioxidant, in cells and tissues. S-(2-Hydroxy-3-buten-1-yl)glutathione has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and various diseases. Additionally, S-(2-Hydroxy-3-buten-1-yl)glutathione has been shown to modulate the activity of various enzymes, including those involved in the metabolism of xenobiotics (foreign substances) and those involved in the regulation of cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-(2-Hydroxy-3-buten-1-yl)glutathione has several advantages for lab experiments. It is a naturally occurring molecule that can be easily synthesized from its precursor, glucoraphanin. Additionally, S-(2-Hydroxy-3-buten-1-yl)glutathione has been shown to have low toxicity and is well tolerated by cells and tissues. However, one limitation of S-(2-Hydroxy-3-buten-1-yl)glutathione is its instability, as it can be degraded by various enzymes and reactive species. This can make it challenging to study the effects of S-(2-Hydroxy-3-buten-1-yl)glutathione in vivo.
Direcciones Futuras
There are several future directions for the study of S-(2-Hydroxy-3-buten-1-yl)glutathione. One area of research is the development of S-(2-Hydroxy-3-buten-1-yl)glutathione-based therapeutics for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms of action of S-(2-Hydroxy-3-buten-1-yl)glutathione and its effects on various signaling pathways. Finally, there is a need for the development of more stable forms of S-(2-Hydroxy-3-buten-1-yl)glutathione that can be used in vivo for the study of its effects on various biological systems.
Métodos De Síntesis
S-(2-Hydroxy-3-buten-1-yl)glutathione can be synthesized from its precursor, glucoraphanin, which is found in cruciferous vegetables. The synthesis process involves the action of myrosinase, an enzyme found in these vegetables, on glucoraphanin. This reaction produces sulforaphane, which is then converted to S-(2-Hydroxy-3-buten-1-yl)glutathione by the action of glutathione transferase enzymes.
Aplicaciones Científicas De Investigación
S-(2-Hydroxy-3-buten-1-yl)glutathione has been studied extensively for its potential health benefits. It has been shown to have anticancer properties, as it induces apoptosis (programmed cell death) in cancer cells and inhibits their growth. S-(2-Hydroxy-3-buten-1-yl)glutathione has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. Additionally, S-(2-Hydroxy-3-buten-1-yl)glutathione has been studied for its potential neuroprotective effects, as it has been shown to improve cognitive function and reduce oxidative stress in the brain.
Propiedades
Número CAS |
133872-48-7 |
|---|---|
Nombre del producto |
S-(2-Hydroxy-3-buten-1-yl)glutathione |
Fórmula molecular |
C14H23N3O7S |
Peso molecular |
377.42 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxybut-3-enylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H23N3O7S/c1-2-8(18)6-25-7-10(13(22)16-5-12(20)21)17-11(19)4-3-9(15)14(23)24/h2,8-10,18H,1,3-7,15H2,(H,16,22)(H,17,19)(H,20,21)(H,23,24)/t8?,9-,10-/m0/s1 |
Clave InChI |
DJDZSKKPHYBDRV-AGROOBSYSA-N |
SMILES isomérico |
C=CC(CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES |
C=CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
SMILES canónico |
C=CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Secuencia |
XXG |
Sinónimos |
2-HBG S-(2-hydroxy-3-buten-1-yl)glutathione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




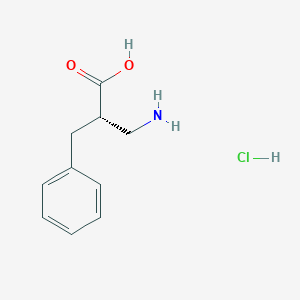
![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)
